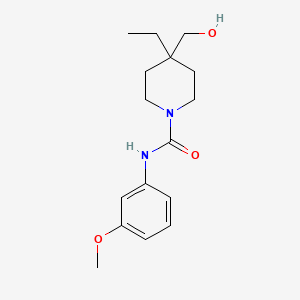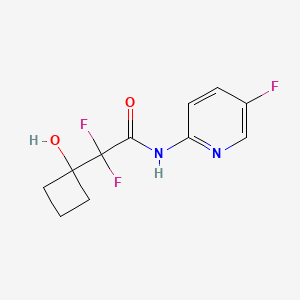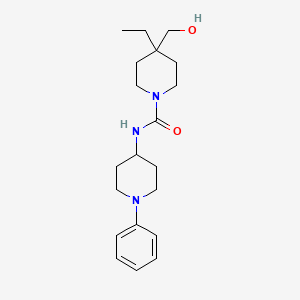![molecular formula C12H22N2O2 B6637253 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one is a compound that features a piperidine ring and a pyrrolidinone ring. These structures are commonly found in various biologically active molecules and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process typically involves a domino reaction sequence, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Investigated for its potential biological activities and interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of fine chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine and pyrrolidinone derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Piperidine derivatives
Uniqueness
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a piperidine ring and a pyrrolidinone ring makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
Propiedades
IUPAC Name |
4-[1-(3-hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-7-3-6-14-5-2-1-4-11(14)10-8-12(16)13-9-10/h10-11,15H,1-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMIUSPBFJPBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CC(=O)NC2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6637181.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6637192.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6637205.png)
![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B6637217.png)


![1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6637237.png)

![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)
![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)

